N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the furan and pyridine rings might be introduced via a condensation or coupling reaction. The benzo[d]oxazole ring could be formed through a cyclization reaction, and the sulfonamide group could be introduced through a substitution reaction with a suitable sulfonyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and pyridine rings are aromatic and planar, while the benzo[d]oxazole ring is also aromatic and planar but contains a nitrogen and an oxygen atom. The sulfonamide group would introduce polarity to the molecule .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The aromatic rings could undergo electrophilic aromatic substitution reactions, while the sulfonamide group could participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water, while the sulfonamide group could potentially form hydrogen bonds and increase its solubility in polar solvents .Scientific Research Applications
Theoretical Investigations and Molecular Docking Studies
A theoretical investigation of some antimalarial sulfonamides, including derivatives similar to the chemical structure , highlighted their potential as COVID-19 drugs through computational calculations and molecular docking studies. These sulfonamides were examined for their antimalarial activity and characterized by their ADMET properties, showcasing significant antimalarial activity and compatibility with drug development metrics. The molecular docking study of synthesized compounds revealed a small energy affinity against key biological targets, indicating potential efficacy against diseases like malaria and possibly COVID-19 (Fahim & Ismael, 2021).
Gold(I)-Catalyzed Synthesis Techniques
The application of gold(I)-catalyzed oxidative annulation involving ynamides, nitriles, and N-oxide derivatives leads to the generation of compounds with a sulfonamide moiety. This approach has been used to synthesize a variety of 1,3-oxazoles, demonstrating the versatility of gold(I)-catalyzed synthesis in creating complex molecules potentially relevant to the subject chemical structure (Zimin et al., 2020).
Corrosion Inhibition Studies
Research on derivatives of sulfonamide compounds has shown potential as inhibitors for mild steel corrosion in acidic media. These studies demonstrate the application of sulfonamide derivatives in materials science, particularly in protecting metals from corrosion, which could extend to the chemical structure due to its sulfonamide component (Sappani & Karthikeyan, 2014).
Antibacterial and Antifungal Activity
A synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety have been conducted, aiming to discover new antibacterial agents. These studies provide insights into the antimicrobial potential of sulfonamide derivatives, suggesting that compounds with similar structures could serve as effective antibacterial or antifungal agents (Azab, Youssef, & El-Bordany, 2013).
Novel Synthetic Pathways and Biological Activities
Recent advances in biological active sulfonamide-based hybrid compounds have been highlighted, with a focus on the synthesis and development of sulfonamide hybrids showing a wide variety of biological activities. This research underlines the importance of sulfonamide derivatives in pharmaceutical development, potentially including the subject compound due to its structural features (Ghomashi et al., 2022).
Future Directions
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S/c1-21-15-10-13(4-5-17(15)26-18(21)22)27(23,24)20-11-12-6-7-19-14(9-12)16-3-2-8-25-16/h2-10,20H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWZINHGWOXAQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC(=NC=C3)C4=CC=CO4)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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